

Application Note: Analysis of (E)Metominostrobin Residues in Crops using the QuEChERS Protocol

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Compound of Interest		
Compound Name:	(E)-Metominostrobin	
Cat. No.:	B1676514	Get Quote

Abstract

This application note provides a detailed protocol for the determination of **(E)**-**Metominostrobin** residues in various agricultural crop matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended to offer a reliable and efficient workflow for the routine monitoring of **(E)**-**Metominostrobin** residues to ensure food safety and compliance with regulatory limits.

Introduction

(E)-Metominostrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases on various crops. Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **(E)-Metominostrobin** in food commodities. Accurate and sensitive analytical methods are therefore essential for the monitoring of its residues in agricultural products. The QuEChERS method has become a popular choice for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption. This application note details a validated QuEChERS protocol coupled with LC-MS/MS for the analysis of **(E)-Metominostrobin** in diverse crop matrices.

Experimental Protocol



Reagents and Materials

- **(E)-Metominostrobin** analytical standard (purity >98%)
- Acetonitrile (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- · Graphitized Carbon Black (GCB) for highly pigmented matrices
- Formic acid (LC-MS grade)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE
- Syringe filters (0.22 μm)

Sample Preparation and Homogenization

- Collect a representative sample of the crop.
- For high-water content crops (e.g., fruits, leafy vegetables), homogenize the sample using a high-speed blender.
- For dry or low-water content crops (e.g., rice, grains), grind the sample to a fine powder.



 Store homogenized samples at -20°C if not used immediately to prevent degradation of the analyte.

QuECHERS Extraction

- Weigh 10 g (for high-water content matrices) or 5 g (for low-water content matrices, reconstituted with 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate cleanup sorbents. The choice of sorbents depends on the matrix:
 - General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA
 - Fruits and Vegetables with Fats/Waxes: 150 mg MgSO₄, 50 mg PSA, 50 mg C18
 - Pigmented Crops (e.g., Leafy Greens): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB
- Cap the d-SPE tube and vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.

Final Extract Preparation and Analysis

- Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.
- Dilute the filtered extract with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.



Analyze the final extract by LC-MS/MS.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of **(E)-Metominostrobin**. These should be optimized in your laboratory.

Parameter	Typical Setting	
LC Column	C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate	
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate	
Gradient	Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion (m/z)	[M+H]+ 285.1	
Product Ions (m/z)	182.1 (Quantifier), 197.1 (Qualifier)	
Collision Energy	Optimized for the specific instrument	

Data Presentation

The following tables summarize the expected performance of the QuEChERS method for the analysis of **(E)-Metominostrobin** in various crop matrices. The data is compiled from multiple studies and represents typical validation results.[1][2][3][4][5][6][7][8]

Table 1: Recovery and Precision of (E)-Metominostrobin in Various Crop Matrices



Crop Matrix Category	Spiking Level (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Fruits (High Water Content)	10	85 - 110	< 15
50	90 - 115	< 10	
Leafy Vegetables	10	80 - 105	< 15
50	85 - 110	< 10	
Root Vegetables	10	75 - 100	< 20
50	80 - 105	< 15	
Cereals (Rice)	10	70 - 95	< 20
50	75 - 100	< 15	

Table 2: Method Detection and Quantification Limits for (E)-Metominostrobin

Crop Matrix Category	Limit of Detection (LOD) (μg/kg)	Limit of Quantification (LOQ) (µg/kg)
Fruits (High Water Content)	0.1 - 1.0	0.5 - 5.0
Leafy Vegetables	0.2 - 1.5	1.0 - 5.0
Root Vegetables	0.5 - 2.0	1.5 - 10.0
Cereals (Rice)	0.5 - 2.5	2.0 - 10.0

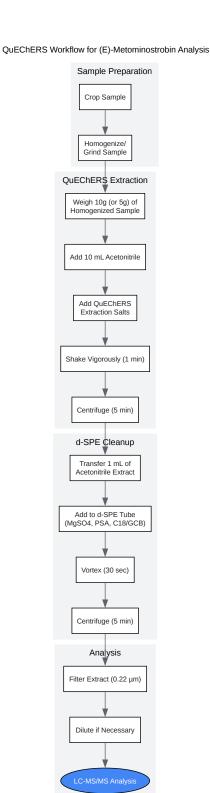
Table 3: Matrix Effects of (E)-Metominostrobin in Different Crop Matrices



Crop Matrix Category	Observed Matrix Effect	Compensation Strategy
Fruits (High Water Content)	Minor to moderate signal suppression	Matrix-matched calibration
Leafy Vegetables	Moderate signal suppression	Matrix-matched calibration, optimized d-SPE with GCB
Root Vegetables	Minor signal enhancement or suppression	Matrix-matched calibration
Cereals (Rice)	Moderate to strong signal suppression	Matrix-matched calibration, use of isotopically labeled internal standards

Experimental Workflow Visualization





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Caption: QuEChERS workflow for **(E)-Metominostrobin** residue analysis in crops.



Conclusion

The described QuEChERS protocol followed by LC-MS/MS analysis provides a robust and reliable method for the determination of **(E)-Metominostrobin** residues in a variety of crop matrices. The method demonstrates good recovery, precision, and low detection limits, making it suitable for routine monitoring and regulatory compliance testing. Proper optimization of the d-SPE cleanup step and the use of matrix-matched calibration are crucial for achieving accurate quantification, especially in complex matrices.

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